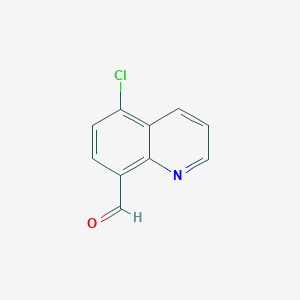

5-Chloroquinoline-8-carbaldehyde

Description

BenchChem offers high-quality 5-Chloroquinoline-8-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinoline-8-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPSEQPKHWYRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296138 | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-21-5 | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 5-Chloroquinoline-8-carbaldehyde: An In-Depth Technical Guide

Executive Summary

The synthesis of highly functionalized quinolines, specifically 5-chloroquinoline-8-carbaldehyde , presents unique challenges in regiocontrol and chemoselectivity. As a critical intermediate in the development of anti-viral agents, antipsychotics, and advanced functional materials, its reliable preparation is paramount. This whitepaper details a field-proven, scalable synthetic pathway, analyzing the causality behind reagent selection and establishing self-validating experimental protocols to ensure scientific integrity.

Retrosynthetic Analysis & Pathway Selection

The target molecule features a quinoline core with a chlorine atom at C5 and a formyl group at C8. The most robust retrosynthetic disconnection leads back to 5-chloro-8-methylquinoline , which can be assembled from commercially available 5-chloro-2-methylaniline via a Skraup synthesis.

From the 8-methylquinoline intermediate, two primary oxidative pathways exist to yield the C8-aldehyde:

-

Direct Oxidation: Utilizing Selenium Dioxide (SeO

)[1]. -

Radical Bromination & Hydrolysis: A two-step sequence using N-Bromosuccinimide (NBS) followed by silver-promoted hydrolysis[2],[3].

Figure 1: Overall synthetic workflow for 5-chloroquinoline-8-carbaldehyde.

Step 1: Construction of the Quinoline Core (Skraup Synthesis)

The Skraup reaction is the foundational step for building the quinoline heterocycle. By reacting 5-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidant, the pyridine ring is formed.

Mechanistic Causality

Glycerol undergoes acid-catalyzed dehydration to form acrolein in situ. The aniline amine performs a conjugate (Michael) addition to the acrolein, followed by an electrophilic aromatic substitution that closes the ring at the ortho position (C6 of the aniline). Nitrobenzene is selected as the oxidant over arsenic pentoxide; it serves as a mild hydrogen acceptor to aromatize the dihydroquinoline intermediate, preventing the violent exothermic runaways often associated with stronger oxidants.

Figure 2: Mechanistic steps of the Skraup quinoline synthesis.

Protocol 1: Synthesis of 5-Chloro-8-methylquinoline

-

Reagents: 5-Chloro-2-methylaniline (1.0 eq), Glycerol (2.5 eq), Nitrobenzene (0.6 eq), Conc. H

SO -

Procedure:

-

Charge a round-bottom flask with the aniline, glycerol, and nitrobenzene.

-

Cool the flask in an ice bath and add conc. H

SO -

Equip with a reflux condenser and heat gradually to 140–150 °C for 4 hours.

-

Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with 10M NaOH. Steam distill the mixture to remove unreacted nitrobenzene. Extract the aqueous residue with Ethyl Acetate (EtOAc), dry over Na

SO

-

-

Self-Validating System: The reaction progress is validated by the complete dissolution of the aniline and the darkening of the mixture. Post-reaction, TLC (Hexanes/EtOAc 4:1) must show a ninhydrin-negative spot, confirming the total consumption of the primary amine.

Step 2: Benzylic Oxidation to the Aldehyde

Converting the C8-methyl group to an aldehyde is notoriously tricky. While SeO

Consequently, a two-step radical bromination/hydrolysis route is the preferred, high-yielding alternative[2],[3].

Quantitative Comparison of Oxidative Routes

| Parameter | Route A: Direct Oxidation | Route B: Bromination / Hydrolysis |

| Reagents | SeO | NBS, AIBN, PhCF |

| Step Count | 1 | 2 |

| Overall Yield | Low (<10-30%)[3] | High (70-85%)[2] |

| Scalability | Poor (Exothermic, Se toxicity) | Excellent (Robust radical chain) |

| Safety Profile | High toxicity (Selenium waste) | Moderate (Standard organic waste) |

Protocol 2: Radical Bromination to 5-Chloro-8-(dibromomethyl)quinoline

-

Causality Check: Exactly 2.1 equivalents of NBS are required. Monobromination would lead to a benzylic alcohol during hydrolysis, necessitating a third oxidation step (e.g., Swern). Pushing to the gem-dibromide ensures direct hydrolysis to the aldehyde.

-

Procedure:

-

Dissolve 5-chloro-8-methylquinoline (1.0 eq) in trifluorotoluene (PhCF

, a greener alternative to CCl -

Add NBS (2.1 eq) and AIBN (0.05 eq).

-

Reflux under a halogen lamp (or standard heating) for 4–6 hours.

-

Workup: Cool to 0 °C. Filter off the precipitated solid and concentrate the filtrate in vacuo.

-

-

Self-Validating System: NBS is a dense powder that sinks. As the radical chain reaction proceeds, it is converted to succinimide, which is significantly less dense and insoluble in cold non-polar solvents. The visual cue of succinimide floating to the surface serves as an intrinsic indicator of reaction completion.

Protocol 3: Hydrolysis to 5-Chloroquinoline-8-carbaldehyde

-

Causality Check: Silver nitrate (AgNO

) acts as a halophilic Lewis acid. By precipitating out insoluble AgBr, it drives the equilibrium of the nucleophilic substitution forward under neutral, mild conditions. This prevents the Cannizzaro-type degradation of the sensitive product that occurs under harsh basic hydrolysis. -

Procedure:

-

Dissolve the crude 5-chloro-8-(dibromomethyl)quinoline (1.0 eq) in an Ethanol/Water mixture (3:1).

-

Add AgNO

(2.2 eq) wrapped in foil to prevent photolytic degradation. -

Heat to 80 °C for 2 hours.

-

Workup: Filter the suspension through a pad of Celite to remove the precipitate. Extract the filtrate with Dichloromethane (DCM), wash with brine, dry, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

-

-

Self-Validating System: The immediate formation of a dense, pale-yellow AgBr precipitate upon heating visually confirms the successful displacement of the benzylic bromines.

Analytical Characterization & Validation

To confirm the structural integrity of 5-chloroquinoline-8-carbaldehyde, the following analytical signatures must be verified:

-

H NMR (CDCl

-

C NMR: The carbonyl carbon should appear near

-

IR Spectroscopy: A strong, sharp

stretching frequency at approximately 1690 cm -

Mass Spectrometry (ESI-MS): An

peak at m/z 192.0 (with a characteristic 3:1 isotopic pattern at 194.0 confirming the presence of a single chlorine atom).

References

-

Zhang, G., et al. (2012). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 55(20), 8615–8630.[2] URL:[Link]

-

Hua, D. H., et al. (2012). Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. Bioorganic & Medicinal Chemistry Letters, 22(10), 3480–3484.[3] URL:[Link]

-

Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. Angewandte Chemie International Edition, 50(15), 3362–3374.[1] URL:[Link]

Sources

- 1. If C–H Bonds Could Talk – Selective C–H Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 5-Chloroquinoline-8-carbaldehyde in Metallo-Drug Discovery

Executive Summary

In the landscape of medicinal inorganic chemistry, the rational design of transition metal complexes relies heavily on the selection of privileged organic scaffolds. 5-Chloroquinoline-8-carbaldehyde (CAS: 1260794-21-5) has emerged as a highly versatile precursor for synthesizing multidentate Schiff base ligands. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of this molecule, explain the causality behind its structural advantages in drug design, and provide self-validating experimental workflows for its application in developing potent anticancer metallo-drugs.

Molecular Architecture & Physicochemical Properties

The efficacy of a drug scaffold is dictated by its physicochemical profile. 5-Chloroquinoline-8-carbaldehyde features a planar, aromatic quinoline core that is highly suitable for DNA intercalation.

The strategic placement of substituents dictates its utility:

-

5-Chloro Substitution: The halogen atom exerts an electron-withdrawing effect, modulating the basicity of the quinoline nitrogen. More importantly, it increases the overall lipophilicity (predicted XlogP of ~2.7), which enhances cellular membrane permeability and facilitates hydrophobic interactions within the binding pockets of carrier proteins like Human Serum Albumin (HSA)[1].

-

8-Carbaldehyde Moiety: This highly electrophilic carbonyl group is perfectly positioned for nucleophilic attack by primary amines. Upon condensation, it forms an imine (Schiff base) where the new nitrogen atom sits adjacent to the quinoline nitrogen, creating a thermodynamically stable bidentate or tridentate chelating pocket for transition metals.

Table 1: Core Physicochemical Data

| Property | Value | Analytical Significance |

| CAS Number | 1260794-21-5 | Unique identifier for procurement and registry[1]. |

| Molecular Formula | C₁₀H₆ClNO | Defines stoichiometric calculations for ligand synthesis[1]. |

| Molecular Weight | 191.61 g/mol | Utilized for molarity and yield computations. |

| Monoisotopic Mass | 191.0138 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |

| Predicted XlogP | 2.7 | Indicates optimal lipophilicity for oral bioavailability and HSA binding[1]. |

| SMILES | O=CC1=CC2=C(Cl)C=CC=C2N=C1 | Used for in silico molecular docking and ADME predictions[1]. |

Mechanistic Rationale in Coordination Chemistry & Oncology

Do not view 5-Chloroquinoline-8-carbaldehyde merely as a building block; view it as a programmable pharmacophore. When condensed with aromatic amines (such as benzocaine or hydrazides), it forms a Schiff base that acts as a potent ligand for Cu(II) ions[2].

The Causality of Cu(II) Chelation: Why synthesize Cu(II) complexes from this specific scaffold? Copper is a bio-essential transition metal capable of undergoing redox cycling. The quinoline-derived Schiff base stabilizes the Cu(II) center during systemic circulation. Once the complex enters the acidic, reducing microenvironment of a tumor cell, the Cu(II) center interacts with cellular reductants (like glutathione). This triggers Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS)[3].

The resulting oxidative stress leads to mitochondrial dysfunction, activation of caspase-3/7 pathways, and ultimately, tumor cell apoptosis (specifically arresting the cell cycle at the G0/G1 phase). Furthermore, the planar quinoline core allows the complex to intercalate into the minor groove of DNA, providing a dual-action cytotoxic mechanism that is often 1.9–3.5-fold more potent than standard cisplatin treatments[3].

Validated Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis and biological evaluation of 5-Chloroquinoline-8-carbaldehyde derivatives.

Protocol 1: Synthesis of Schiff Base Ligands

Objective: To generate a multidentate chelating ligand via nucleophilic addition and dehydration.

-

Condensation: Dissolve 10 mmol of 5-Chloroquinoline-8-carbaldehyde and 10 mmol of the target primary amine (e.g., 4-aminobenzoic acid ethyl ester) in 50 mL of anhydrous methanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

-

Reflux: Stir the mixture under reflux (60 °C) for 12-18 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

-

Isolation: Cool the mixture to 4 °C. Filter the resulting precipitate, wash with cold methanol, and dry in vacuo.

-

System Validation: Perform FT-IR spectroscopy. The reaction is validated if the aldehyde C=O stretch (~1704 cm⁻¹) disappears and a sharp imine -C=N- stretch emerges at 1590–1610 cm⁻¹[3].

Protocol 2: Preparation of Cu(II) Metallo-Drug Complexes

Objective: To coordinate the Schiff base ligand with a transition metal center.

-

Ligand Solvation: Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of hot ethanol.

-

Metal Addition: Dropwise add an equimolar solution of Cu(NO3)₂·3H₂O or CuCl₂·2H₂O (2 mmol in 10 mL ethanol) under continuous stirring.

-

Complexation: Reflux the mixture for 4-6 hours. A distinct color shift to dark green or brown indicates successful coordination.

-

Crystallization: Filter the hot solution and allow the filtrate to evaporate slowly at room temperature to yield single crystals.

-

System Validation: Confirm the paramagnetic Cu(II) center via Electron Paramagnetic Resonance (EPR) spectroscopy. Utilize UV-Vis spectroscopy to identify d-d electron transitions (typically around 600-700 nm)[3].

Protocol 3: In Vitro Cytotoxicity & HSA Binding Evaluation

Objective: To quantify antitumor efficacy and pharmacokinetic transport potential.

-

Cell Culture: Seed HeLa cells in 96-well plates (5×10³ cells/well) in DMEM with 10% FBS. Incubate for 24h at 37 °C, 5% CO₂.

-

Dosing: Treat cells with serial dilutions of the Cu(II) complex (1–100 µM) for 48 hours.

-

Viability Assay (Validation): Add MTT reagent and incubate for 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC₅₀ value.

-

HSA Titration: Titrate 1 µM Human Serum Albumin (HSA) with increasing concentrations of the complex (0-10 µM). Monitor fluorescence quenching at 340 nm (λex = 295 nm) to calculate the Stern-Volmer quenching constant and determine binding affinity (Kb)[3].

Visualizing Workflows and Biological Pathways

Experimental workflow for synthesizing Cu(II) Schiff base complexes.

Mechanism of ROS-mediated mitochondrial apoptosis and DNA intercalation.

References

- Title: 5-chloroquinoline-8-carbaldehyde (C10H6ClNO)

- Title: A review of hydrazide-hydrazone metal complexes' antitumor potential Source: Frontiers URL

- Title: Copper(ii)

Sources

- 1. PubChemLite - 5-chloroquinoline-8-carbaldehyde (C10H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 3. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloroquinoline-8-carbaldehyde CAS number and structure

Executive Summary

5-Chloroquinoline-8-carbaldehyde (CAS: 1260794-21-5 ) is a specialized heterocyclic building block critical to medicinal chemistry and ligand synthesis. Distinguished by its dual functionality—an electron-withdrawing chlorine atom at the C5 position and a reactive formyl group at the C8 position—this compound serves as a versatile scaffold for developing Schiff base ligands, metallodrugs, and bioactive heterocycles. Its structural rigidity and electronic properties make it a prime candidate for exploring structure-activity relationships (SAR) in anticancer and antimicrobial drug discovery.

Chemical Identity & Structure

Core Identifiers

| Property | Detail |

| CAS Number | 1260794-21-5 |

| IUPAC Name | 5-Chloroquinoline-8-carbaldehyde |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| SMILES | Clc1ccc(C=O)c2ncccc12 |

| Appearance | Pale yellow to tan solid (typical for quinoline aldehydes) |

| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM; sparingly soluble in water. |

Structural Analysis

The molecule features a quinoline fused ring system.

-

Position 5 (Chlorine): The chloro substituent exerts a -I (inductive withdrawing) effect, deactivating the ring towards electrophilic attack but enhancing the lipophilicity of the molecule, which is crucial for membrane permeability in drug design.

-

Position 8 (Aldehyde): The formyl group is the primary reactive center. Positioned peri to the quinoline nitrogen, it allows for the formation of tridentate ligands (N,N,O or N,N,S) upon condensation with amines, facilitating stable metal complexation.

Synthesis & Manufacturing Protocols

While specific "named" industrial recipes for this isomer are proprietary, the synthesis follows established protocols for functionalized quinolines. The most robust route involves the Selenium Dioxide Oxidation of the 8-methyl precursor.

Primary Route: SeO₂ Oxidation of 5-Chloro-8-methylquinoline

This method is preferred for its specificity in converting benzylic methyl groups to aldehydes without over-oxidation to carboxylic acids.

Precursor: 5-Chloro-8-methylquinoline (Synthesized via Skraup reaction of 5-chloro-2-methylaniline).

Protocol:

-

Dissolution: Dissolve 5-chloro-8-methylquinoline (1.0 eq) in 1,4-dioxane (or xylene for higher temperature).

-

Oxidation: Add Selenium Dioxide (SeO₂, 1.1–1.5 eq).

-

Reflux: Heat the mixture to reflux (100–140°C) for 4–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc) for the disappearance of the starting material.

-

Filtration: Cool the mixture and filter off the precipitated black selenium metal through a Celite pad.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography (Silica gel, CH₂Cl₂/Hexane gradient) or recrystallization from ethanol.

Alternative Route: Lithiation-Formylation

Used when high regioselectivity is required and the methyl precursor is unavailable.

-

Start: 5-Chloro-8-bromoquinoline.

-

Lithiation: Treat with n-Butyllithium (n-BuLi) in dry THF at -78°C to generate the 8-lithio species via Halogen-Metal Exchange.

-

Quench: Add anhydrous DMF (N,N-Dimethylformamide) to the cold solution.

-

Hydrolysis: Warm to room temperature and quench with aqueous NH₄Cl to release the aldehyde.

Synthesis Workflow Diagram (DOT)

Caption: Synthetic pathway transforming 5-chloro-2-methylaniline to the target aldehyde via Skraup cyclization and SeO₂ oxidation.

Reactivity Profile

The chemical behavior of 5-chloroquinoline-8-carbaldehyde is dominated by the C8-formyl group, making it an electrophilic hub.

Schiff Base Formation (Condensation)

The most common application is the reaction with primary amines (aryl amines, hydrazides, amino acids) to form imines (Schiff bases) .

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

-

Significance: The resulting C=N bond, combined with the quinoline Nitrogen, creates a chelating pocket (N-N donor set) ideal for coordinating transition metals (Cu, Zn, Ru, Pt).

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ or Ag₂O yields 5-chloroquinoline-8-carboxylic acid , a precursor for amide coupling.

-

Reduction: NaBH₄ reduction yields 5-chloro-8-quinolinemethanol , used in ether synthesis.

Reactivity Network Diagram (DOT)

Caption: Divergent reactivity pathways demonstrating the versatility of the aldehyde group in generating ligands and derivatives.

Pharmaceutical & Research Applications[1][2]

Antimicrobial & Anticancer Agents

Derivatives of quinoline-8-carbaldehyde are potent bioactive pharmacophores. The 5-chloro substituent enhances lipophilicity, facilitating passive transport across bacterial cell walls or cancer cell membranes.

-

Mechanism: Schiff bases derived from this core often act by intercalating DNA or inhibiting specific metalloenzymes (e.g., ribonucleotide reductase) by chelating the active site metal.

-

Key Study: Research on related 8-hydroxyquinoline aldehydes indicates that halogenation (Cl, Br) at position 5 significantly increases cytotoxicity against tumor cell lines compared to the non-halogenated parent.

Coordination Chemistry (Metallodrugs)

The N,O or N,N (imine) binding motif is "privileged" in inorganic chemistry.

-

Copper(II) Complexes: Used as artificial nucleases (DNA cleavage agents).

-

Ruthenium(II) Complexes: Investigated for photodynamic therapy (PDT) due to their ability to generate singlet oxygen upon irradiation.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid over time.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

Thoreauchem. (n.d.). Product Detail: 5-chloroquinoline-8-carbaldehyde (CAS 1260794-21-5).[1] Retrieved from [Link]

-

Musiol, R., et al. (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 25(9), 2083. (Describes analogous synthesis and characterization of quinoline-5/7-carbaldehydes). Retrieved from [Link][2]

-

Venkatesh, P., et al. (2012). "Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde." ResearchGate.[3] (Provides general protocols for quinoline aldehyde Schiff base formation). Retrieved from [Link]

-

PubChem. (2025). 5-Chloro-8-hydroxyquinoline (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Spectroscopic Scrutiny of 5-Chloroquinoline-8-carbaldehyde: A Technical Guide for Advanced Drug Development

Introduction: The Imperative of Unambiguous Characterization in Quinoline Chemistry

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is the bedrock of any successful research endeavor. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of specific substituents, such as a chloro group at the 5-position and a carbaldehyde at the 8-position, can profoundly influence the molecule's steric and electronic properties, and consequently its biological activity. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Chloroquinoline-8-carbaldehyde. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous quinoline derivatives to provide a robust predictive characterization. This approach is designed to empower researchers in the unambiguous identification and quality assessment of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful technique for delineating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed picture of the electronic environment and connectivity of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducible results.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid 5-Chloroquinoline-8-carbaldehyde.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

-

Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion for unambiguous interpretation.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Chloroquinoline-8-carbaldehyde is based on the analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of both the chlorine atom and the aldehyde group will significantly influence the chemical shifts of the aromatic protons, generally causing a downfield shift compared to the parent quinoline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.9 - 9.1 | dd | J ≈ 4.5, 1.8 |

| H-3 | ~7.6 - 7.8 | dd | J ≈ 8.5, 4.5 |

| H-4 | ~8.3 - 8.5 | dd | J ≈ 8.5, 1.8 |

| H-6 | ~7.8 - 8.0 | d | J ≈ 8.0 |

| H-7 | ~8.0 - 8.2 | d | J ≈ 8.0 |

| 8-CHO | ~10.2 - 10.5 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (8-CHO): The most downfield signal is expected for the aldehyde proton, appearing as a sharp singlet in the region of 10.2-10.5 ppm. This significant deshielding is a hallmark of protons attached to a carbonyl carbon.

-

Pyridine Ring Protons (H-2, H-3, H-4): The protons on the pyridine ring are influenced by the electronegative nitrogen atom. H-2 is expected to be the most deshielded of this trio due to its proximity to both the nitrogen and the electron-withdrawing influence of the benzene ring system.

-

Benzene Ring Protons (H-6, H-7): The protons on the substituted benzene ring will appear as doublets, assuming coupling only to their immediate neighbors. The electron-withdrawing chloro group at C-5 and the aldehyde at C-8 will deshield these protons, shifting them downfield.

Diagram of Predicted ¹H NMR Assignments for 5-Chloroquinoline-8-carbaldehyde

Caption: Predicted ¹H NMR chemical shift assignments for 5-Chloroquinoline-8-carbaldehyde.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the aromatic system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~136 - 138 |

| C-4a | ~128 - 130 |

| C-5 | ~132 - 134 |

| C-6 | ~128 - 130 |

| C-7 | ~130 - 132 |

| C-8 | ~135 - 137 |

| C-8a | ~148 - 150 |

| 8-CHO | ~192 - 195 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (8-CHO): The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, appearing in the region of 192-195 ppm.

-

Carbons Attached to Nitrogen (C-2, C-8a): These carbons are deshielded due to the electronegativity of the nitrogen atom and will appear at relatively low field.

-

Carbon Attached to Chlorine (C-5): The carbon atom directly bonded to the chlorine atom will also experience a downfield shift.

-

Quaternary Carbons (C-4a, C-8, C-8a): These carbons will typically show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.

2. Data Acquisition:

-

The FT-IR spectrum is typically recorded over the wavenumber range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum of 5-Chloroquinoline-8-carbaldehyde is expected to show characteristic absorption bands for the aromatic system, the aldehyde group, and the C-Cl bond.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium to Weak |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Interpretation of the IR Spectrum:

-

Aldehyde Group: The most diagnostic peaks will be the strong C=O stretching absorption around 1700 cm⁻¹ and the two weaker C-H stretching bands of the aldehyde proton near 2830 and 2730 cm⁻¹.

-

Aromatic Ring: The presence of the quinoline ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Cl Bond: A medium to strong absorption band in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization:

-

The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

2. Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometric Data

The predicted mass spectrum of 5-Chloroquinoline-8-carbaldehyde will show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic isotopic pattern.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 191.01 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 193.01 | Isotopic peak due to ³⁷Cl (approx. 32.5% of [M]⁺) |

| [M-H]⁺ | 190.00 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 162.02 | Loss of the formyl radical |

| [M-Cl]⁺ | 156.05 | Loss of a chlorine radical |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 191.01 will confirm the molecular weight of the compound. The presence of a significant peak at m/z 193.01 (the [M+2]⁺ peak) with an intensity of approximately one-third of the [M]⁺ peak is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals. For 5-Chloroquinoline-8-carbaldehyde, the loss of the aldehyde group (as a CHO radical) to give a fragment at m/z 162.02 is a likely fragmentation pathway. The loss of the chlorine atom would result in a fragment at m/z 156.05.

Diagram of Key Mass Spectrometry Fragmentation Pathways

solubility of 5-Chloroquinoline-8-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloroquinoline-8-carbaldehyde in Organic Solvents

Introduction

5-Chloroquinoline-8-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a versatile synthetic intermediate, its quinoline core, substituted with a reactive aldehyde and an electron-withdrawing chloro group, makes it a valuable building block for novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Chief among these is solubility.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents dictates every stage of its lifecycle—from the selection of appropriate reaction media and purification strategies (like crystallization) to its formulation into a drug delivery system. Poor solubility can create significant hurdles, impacting reaction kinetics, yield, and ultimately, the bioavailability of a final product.

While extensive quantitative solubility data for 5-Chloroquinoline-8-carbaldehyde is not widely documented in public literature, this guide provides a comprehensive framework for its determination. We will delve into the theoretical principles governing its solubility, provide robust, field-proven experimental protocols for accurate measurement, and leverage data from structurally similar compounds to perform a predictive analysis. This document serves as a complete technical resource for any scientist aiming to work with and understand the solubility characteristics of 5-Chloroquinoline-8-carbaldehyde.

Part 1: Physicochemical Profile & Solubility Predictions

The molecular structure of 5-Chloroquinoline-8-carbaldehyde provides critical clues to its solubility behavior. The fused aromatic quinoline system is inherently nonpolar and hydrophobic. The chlorine atom at the 5-position further enhances lipophilicity. The aldehyde group at the 8-position introduces polarity and a site for potential intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | [PubChem][1] |

| Molecular Weight | 191.61 g/mol | [Thoreauchem][2] |

| CAS Number | 1260794-21-5 | [Thoreauchem][2] |

| Predicted XLogP3 | 2.7 | [PubChem][1] |

| Appearance | Expected to be a solid at room temperature | N/A |

Structural Analysis and Predictions:

-

Polarity: The molecule possesses a permanent dipole due to the electronegative nitrogen in the quinoline ring and the oxygen of the carbonyl group. However, the large, nonpolar aromatic surface area suggests the molecule is, on the whole, moderately polar with significant nonpolar character.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols). Crucially, it lacks a hydrogen bond donor site, which will limit its solubility in highly cohesive solvents compared to analogues with -OH or -NH groups.[3]

-

"Like Dissolves Like" Prediction: Based on the "like dissolves like" principle, 5-Chloroquinoline-8-carbaldehyde is predicted to have limited solubility in highly polar protic solvents like water and low-chain alcohols (e.g., methanol).[4] It is expected to exhibit greater solubility in aprotic polar solvents (e.g., DMSO, Acetone) and moderately polar solvents (e.g., Ethyl Acetate) that can engage in dipole-dipole interactions. Its solubility in purely nonpolar solvents like hexane may be limited, though better than in water. The predicted XLogP of 2.7, indicating a preference for an octanol environment over water, supports the expectation of higher solubility in organic media.[1]

Part 2: Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the lattice energy of the solute's crystal structure and the cohesive forces of the solvent.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Intermolecular forces governing solubility.

Part 3: Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent at a given temperature.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the process of creating a saturated solution and preparing it for quantitative analysis.

Rationale: This method ensures that the system reaches a true equilibrium between the undissolved solid and the dissolved solute, providing a definitive solubility value under specific conditions. Agitation for 24-72 hours is critical to overcome kinetic barriers to dissolution.[5]

Materials:

-

5-Chloroquinoline-8-carbaldehyde

-

Selected organic solvents (HPLC-grade)

-

4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

0.22 µm PTFE syringe filters

Procedure:

-

Preparation: Add an excess amount of solid 5-Chloroquinoline-8-carbaldehyde to a 4 mL glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours. The extended time ensures equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean HPLC vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the final filtrate using a validated analytical method, such as HPLC-UV, as described below.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines how to determine the solute concentration in the filtrate from Protocol 1.

Rationale: HPLC is a highly accurate and specific quantification technique. It separates the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured. A standard calibration curve is essential for converting the instrumental response (peak area) into a precise concentration.

Procedure:

-

Standard Stock Preparation: Accurately weigh approximately 10 mg of 5-Chloroquinoline-8-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Calibration Curve Standards: Perform a serial dilution of the stock solution to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system, starting with the lowest concentration.

-

Inject the prepared filtrate sample(s) from Protocol 1. It is recommended to inject each sample in triplicate.

-

-

Data Processing:

-

Integrate the area of the chromatographic peak corresponding to 5-Chloroquinoline-8-carbaldehyde for all standards and samples.

-

Plot the peak area of the standards against their known concentrations.

-

Perform a linear regression to generate a calibration curve and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.

-

-

Solubility Calculation: Use the equation of the line to calculate the concentration of the compound in the experimental sample. Remember to account for any dilutions made.

Solubility (mg/mL) = (Sample Peak Area - Intercept) / Slope × Dilution Factor

dot graph TD { graph [fontname="Arial", splines=lines]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Experimental workflow for solubility determination.

Part 4: Case Study & Predictive Analysis (Solubility of 5-Chloro-8-hydroxyquinoline)

In the absence of direct data for the target compound, we can analyze the experimentally determined solubility of its close structural analogue, 5-chloro-8-hydroxyquinoline (Cloxiquine) . This compound differs only by having a hydroxyl (-OH) group at position 8 instead of a carbaldehyde (-CHO) group. The key difference is the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, whereas the aldehyde is only an acceptor.

The following table presents the mole-fraction solubility of Cloxiquine in twelve organic solvents at 298.15 K (25°C).[6]

| Solvent | Solvent Type | Mole Fraction (x₁) | Solubility (mg/mL) |

| 1,4-Dioxane | Polar Aprotic | 0.0751 | ~145.4 |

| 2-Ethoxyethanol | Polar Protic | 0.0333 | ~68.1 |

| n-Propyl Acetate | Moderately Polar | 0.0297 | ~53.3 |

| 2-Methoxyethanol | Polar Protic | 0.0291 | ~58.2 |

| Ethyl Acetate | Moderately Polar | 0.0269 | ~49.8 |

| Methyl Acetate | Moderately Polar | 0.0245 | ~51.9 |

| Isopropyl Acetate | Moderately Polar | 0.0232 | ~41.7 |

| Acetone (DMK) | Polar Aprotic | 0.0200 | ~47.7 |

| n-Propyl Alcohol | Polar Protic | 0.0076 | ~22.6 |

| Ethanol (EtOH) | Polar Protic | 0.0058 | ~20.9 |

| Isopropyl Alcohol | Polar Protic | 0.0045 | ~13.4 |

| Methanol (MtOH) | Polar Protic | 0.0042 | ~22.8 |

| Note: mg/mL values are estimated from mole fraction for illustrative purposes and depend on solvent density. |

Analysis & Predictions for 5-Chloroquinoline-8-carbaldehyde:

-

High Solubility in Aprotic & Ester Solvents: Cloxiquine shows the highest solubility in 1,4-dioxane, followed by ether-alcohols and various acetate esters.[6] This indicates that strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor are key drivers for dissolution. It is highly probable that 5-Chloroquinoline-8-carbaldehyde will also exhibit excellent solubility in these same classes of solvents (Dioxane, Acetone, Ethyl Acetate).

-

Lower Solubility in Alcohols: The solubility of Cloxiquine is significantly lower in primary and secondary alcohols like ethanol and methanol.[6] This is because these solvents have strong cohesive energy due to their own hydrogen-bonding networks. While the hydroxyl group of Cloxiquine can integrate into this network, the large aromatic core is disruptive.

-

Predicted Difference: The aldehyde group of 5-Chloroquinoline-8-carbaldehyde is less polar and cannot donate a hydrogen bond like the hydroxyl group of Cloxiquine. This has two implications:

-

The solute-solute (crystal lattice) energy might be lower, which could favor solubility.

-

The solute-solvent interaction with protic solvents (alcohols) will be weaker, as it can only accept, not donate, hydrogen bonds. This will likely decrease its solubility in alcohols (Methanol, Ethanol) relative to Cloxiquine.

-

Conversely, because the carbaldehyde is less polar and more lipophilic (XLogP 2.7 vs. ~2.1 for Cloxiquine), its solubility in moderately polar and less polar solvents (e.g., Toluene, Dichloromethane) may be enhanced compared to its hydroxyl analogue.

-

-

DMSO Solubility: A similar compound, 8-Hydroxyquinoline-2-carbaldehyde, is reported to have a solubility of 100 mg/mL in DMSO.[7] Given this, it is reasonable to expect that 5-Chloroquinoline-8-carbaldehyde will also be highly soluble in DMSO.

Conclusion

Understanding the solubility of 5-Chloroquinoline-8-carbaldehyde is a critical prerequisite for its successful application in research and development. While specific quantitative data remains sparse in the literature, this guide has established a comprehensive framework based on sound scientific principles. By analyzing its physicochemical properties, we predict favorable solubility in polar aprotic and moderately polar organic solvents, with limited solubility in highly protic or nonpolar media.

The detailed, step-by-step protocols provided for the shake-flask method and subsequent HPLC quantification represent a self-validating system for researchers to generate highly accurate and reliable solubility data. Furthermore, the analysis of the structurally related 5-chloro-8-hydroxyquinoline serves as a powerful predictive tool, allowing scientists to make informed decisions on solvent selection for synthesis, purification, and formulation. This guide empowers researchers to overcome the data gap and confidently characterize the solubility profile of this important chemical entity.

References

[8] PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

[1] PubChemLite. (n.d.). 5-chloroquinoline-8-carbaldehyde (C10H6ClNO). Retrieved February 27, 2026, from [Link]

[2] Thoreauchem. (n.d.). 5-chloroquinoline-8-carbaldehyde-1260794-21-5. Retrieved February 27, 2026, from [Link]

[9] StudySmarter. (2023, October 25). Physical Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]

[10] Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Retrieved February 27, 2026, from [Link]

[4] CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]

[11] Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved February 27, 2026, from [Link]

[12] OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 27, 2026, from [Link]

[13] Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved February 27, 2026, from [Link]

[6] Chen, J., et al. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Retrieved February 27, 2026, from [Link]

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]

[5] ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? Retrieved February 27, 2026, from [Link]

[14] USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved February 27, 2026, from [Link]

[15] MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved February 27, 2026, from [Link]

[16] Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved February 27, 2026, from

Sources

- 1. PubChemLite - 5-chloroquinoline-8-carbaldehyde (C10H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. thoreauchem.com [thoreauchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. uspnf.com [uspnf.com]

- 15. mdpi.com [mdpi.com]

- 16. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

starting materials for 5-Chloroquinoline-8-carbaldehyde synthesis

The synthesis of 5-Chloroquinoline-8-carbaldehyde is a precision exercise in heterocyclic chemistry, primarily requiring the functionalization of the quinoline scaffold at the C8 position while maintaining a halogen substituent at C5.

This guide details the most robust and chemically logical pathway: the De Novo Construction-Oxidation Route . This approach minimizes regioselectivity issues associated with direct formylation by installing the carbon scaffold early via a Skraup cyclization, followed by a selective oxidation of the methyl handle.

Retrosynthetic Analysis & Strategy

Direct formylation of 5-chloroquinoline (via Vilsmeier-Haack or similar EAS) is ill-advised due to poor regiocontrol; the deactivated pyridine ring and the chloro-substituted benzene ring lead to complex isomer mixtures.

The superior strategy relies on Retaining the Carbon Skeleton . We utilize a methyl group as a "masked" aldehyde. This shifts the challenge from C-C bond formation (difficult on deactivated rings) to C-H oxidation (highly predictable).

Retrosynthetic Pathway

-

Target: 5-Chloroquinoline-8-carbaldehyde[1]

-

Precursor: 5-Chloro-8-methylquinoline (The "Methyl Handle" Strategy)

-

Starting Materials: 5-Chloro-2-methylaniline + Glycerol (The Skraup Cyclization)

Caption: Retrosynthetic logic flow moving from the target aldehyde back to commodity aniline precursors.

Primary Starting Materials & Reagents

The success of this synthesis hinges on the purity of the aniline derivative and the quality of the oxidant.

Core Reactants Table

| Component | Role | Critical Specification | CAS No. |

| 5-Chloro-2-methylaniline | Scaffold Precursor | >98% Purity; Free of 4-chloro isomer to prevent regioisomers. | 95-69-2 |

| Glycerol | C3 Fragment Source | Anhydrous preferred; Excess water slows the Skraup reaction.[2] | 56-81-5 |

| Selenium Dioxide (SeO₂) | Oxidant | Freshly sublimed if possible; Commercial grade often requires excess. | 7446-08-4 |

| Nitrobenzene | Oxidant (Skraup) | Solvent grade; Acts as the hydride acceptor in cyclization. | 98-95-3 |

| Sulfuric Acid (H₂SO₄) | Catalyst/Dehydrating | Conc. (98%); Essential for acrolein formation in situ. | 7664-93-9 |

Step-by-Step Experimental Protocol

Phase 1: The Skraup Cyclization

Objective: Construct the quinoline ring with the 5-Cl and 8-Me substituents pre-installed.

Mechanism: The reaction proceeds via the in situ dehydration of glycerol to acrolein, Michael addition of the aniline, and subsequent cyclization/oxidation.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Reagent Mixing:

-

Charge 5-Chloro-2-methylaniline (0.1 mol, ~14.1 g).

-

Add Glycerol (0.3 mol, ~27.6 g).

-

Add Nitrobenzene (0.12 mol, ~14.8 g) as the oxidant. Note: Iodine (I₂) can be used as a milder alternative oxidant to reduce violent exotherms.

-

-

Acid Addition (Critical):

-

Place the flask in an ice bath.

-

Dropwise add Conc. H₂SO₄ (25 mL) with vigorous stirring. Caution: Highly exothermic.

-

-

Reaction:

-

Heat the mixture cautiously to 140°C.

-

Once the exothermic reaction initiates (often indicated by sudden boiling), remove the heat source immediately until it subsides.

-

Reflux at 150–160°C for 4–6 hours.

-

-

Workup:

-

Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc 9:1) yields 5-Chloro-8-methylquinoline .

Phase 2: Selenium Dioxide Oxidation

Objective: Selectively oxidize the benzylic methyl group to the aldehyde without over-oxidation to the carboxylic acid.

Mechanism: Riley Oxidation.[5] SeO₂ attacks the enol form of the benzylic position, forming a seleninic ester which undergoes [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde.

-

Setup: 250 mL round-bottom flask with a reflux condenser.

-

Reaction:

-

Dissolve 5-Chloro-8-methylquinoline (10 mmol, ~1.77 g) in 1,4-Dioxane (50 mL).

-

Add Selenium Dioxide (12 mmol, ~1.33 g). Note: A slight excess ensures completion.

-

Add water (1 mL) to facilitate the reaction (SeO₂ requires trace water to form H₂SeO₃ active species).

-

-

Reflux:

-

Heat to reflux (101°C) for 4–12 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

-

Observation: The precipitation of black Selenium metal (Se⁰) indicates reaction progress.

-

-

Filtration:

-

Filter the hot solution through a Celite pad to remove the black Selenium metal. Wash the pad with hot dioxane.

-

-

Isolation:

-

Evaporate the solvent under reduced pressure.[2]

-

The residue is often a yellow/beige solid.

-

-

Purification:

-

Recrystallize from Ethanol or Acetone.

-

Target Product: 5-Chloroquinoline-8-carbaldehyde.[1]

-

Process Logic & Reaction Pathway

The following diagram illustrates the molecular transformation and the flow of intermediates.

Caption: Step-wise chemical transformation from aniline precursor to final aldehyde via Riley Oxidation.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Optimal Range | Impact of Deviation |

| Skraup Temperature | 140–160°C | Too Low: Incomplete cyclization. Too High: Polymerization/Tar formation.[4][6] |

| SeO₂ Stoichiometry | 1.1 – 1.3 eq | Excess: Over-oxidation to carboxylic acid (difficult to reduce back). Deficit: Incomplete conversion. |

| Water Content (Oxidation) | 1–2% v/v | Anhydrous: Reaction is sluggish. Too Wet: Low solubility of quinoline. |

| Reaction Time (Oxidation) | 4–12 hours | Extended reflux can lead to decarbonylation or acid formation. |

Alternative Route: Radical Halogenation

If SeO₂ traces are unacceptable (e.g., strict pharma limits), use the Gem-Dihalide Hydrolysis method:

-

React 5-Chloro-8-methylquinoline with N-Bromosuccinimide (NBS) (2.1 eq) and AIBN in CCl₄/Benzene.

-

Isolate the 5-chloro-8-(dibromomethyl)quinoline .

-

Hydrolyze with AgNO₃/H₂O or CaCO₃/H₂O to yield the aldehyde.

Safety & Handling

-

Selenium Dioxide: Highly toxic and an environmental hazard. It can be absorbed through the skin. All weighing and handling must occur in a fume hood. Waste must be segregated as "Selenium Waste."

-

Acrolein (In Situ): The Skraup reaction generates acrolein, a potent lachrymator and pulmonary irritant. Ensure the condenser is efficient and the system is vented to a scrubber.

-

Nitrobenzene: Toxic and readily absorbed through skin. Use gloves (PVA or Viton recommended; Nitrile offers limited protection against aromatics).

References

-

Skraup Synthesis of Methylquinolines

-

Selenium Dioxide Oxidation of Methylquinolines

-

Synthesis of 8-Substituted Quinolines

-

Precursor Data (5-Chloro-2-methylaniline)

- Title: 5-Chloro-2-methylaniline - Substance Inform

- Source:PubChem Labor

-

URL:[Link]

Sources

- 1. 61714-77-0,5-methyl-4-nitrothiophene-2-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Historical Discovery and Synthesis of Quinoline Aldehydes

For the dedicated researcher, seasoned scientist, and drug development professional, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals and functional materials. The introduction of a formyl group to this privileged structure unlocks a world of synthetic possibilities, providing a versatile handle for molecular diversification. This technical guide navigates the rich history of quinoline aldehydes, from their conceptual emergence in the early days of quinoline chemistry to the sophisticated and elegant synthetic strategies employed today. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed experimental protocols to empower your research endeavors.

A Legacy Etched in Coal Tar: The Dawn of Quinoline Chemistry

The story of quinoline begins not in a pristine laboratory, but in the complex, tarry residue of coal. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, nitrogen-containing compound from coal tar, which he named "leukol"[1]. This seminal discovery marked the entry of the quinoline heterocycle into the world of chemistry. However, it was the pioneering work of chemists in the latter half of the 19th century that truly laid the foundation for the synthesis of functionalized quinolines, including the aldehydes that are the focus of this guide.

The late 1800s were a golden age for quinoline synthesis, with the development of several named reactions that remain fundamental to this day. These classical methods provided the initial avenues to access the quinoline core, upon which aldehyde functionalities could later be installed or incorporated.

Key Historical Quinoline Syntheses:

-

The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this reaction involves the synthesis of quinoline by heating an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene[1][2].

-

The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines[1][3].

-

The Friedländer Synthesis (1882): Paul Friedländer reported the condensation of an o-aminobenzaldehyde with a compound containing an active methylene group, providing a direct route to substituted quinolines. This was a pivotal moment in the history of quinoline aldehyde chemistry, as it utilized a quinoline precursor already bearing a formyl group[4][5].

-

The Combes Synthesis (1888): This method involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines[1][6][7].

While these early methods were not all directly aimed at producing quinoline aldehydes, they created the foundational knowledge and the starting materials necessary for their eventual synthesis. The Friedländer synthesis, in particular, stands out as a direct and early example of incorporating an aldehyde group into the quinoline synthesis framework.

The Art of the Formyl: Key Synthetic Strategies for Quinoline Aldehydes

The synthesis of quinoline aldehydes can be broadly categorized into two main approaches: the construction of the quinoline ring from a precursor already containing a formyl group or a masked equivalent, and the introduction of a formyl group onto a pre-existing quinoline scaffold.

Building from the Ground Up: The Friedländer Synthesis

The Friedländer synthesis is a powerful and convergent method for the preparation of quinolines, and it is particularly relevant to our discussion as it can directly utilize o-aminobenzaldehydes as a starting material. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base[4][8].

Causality in Experimental Design: The choice of catalyst (acid or base) is crucial and depends on the reactivity of the substrates. Base catalysis is often preferred to avoid self-condensation of the aldehyde or ketone starting materials. The reaction is typically conducted at elevated temperatures to drive the cyclization and dehydration steps to completion. The use of a high-boiling solvent ensures that the necessary temperature can be maintained.

Caption: General workflow of the Friedländer synthesis for quinoline aldehydes.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline Aldehyde

This protocol describes the synthesis of a polysubstituted quinoline from an o-aminobenzaldehyde and a ketone.

-

Materials: o-Aminobenzaldehyde (1.0 mmol), ketone (1.2 mmol), potassium hydroxide (0.2 mmol), ethanol (10 mL).

-

Procedure:

-

To a solution of o-aminobenzaldehyde in ethanol, add the ketone and potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline aldehyde.

-

Formylation of the Quinoline Core: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. It provides a direct route to introduce a formyl group onto the quinoline ring, often with concomitant chlorination when using phosphorus oxychloride. A particularly useful application is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides[1].

Causality in Experimental Design: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile. The reaction of this reagent with an N-arylacetamide leads to a cascade of reactions involving formylation and cyclization to build the quinoline ring. The use of a significant excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. The reaction temperature is a critical parameter; initial formation of the Vilsmeier reagent is conducted at low temperatures, while the subsequent cyclization requires heating.

Caption: Simplified workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol details the synthesis of 2-chloro-3-formyl-8-methylquinoline from o-methylacetanilide.

-

Materials: N,N-Dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl₃, 18 mL), o-methylacetanilide (4 g).

-

Procedure:

-

Cool DMF to 0 °C in a flask equipped with a drying tube.

-

Add POCl₃ dropwise with stirring.

-

To this freshly prepared Vilsmeier reagent, add o-methylacetanilide.

-

Reflux the reaction mixture for 6-8 hours at 80-90 °C.

-

After completion, cool the mixture and pour it into crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-3-formyl-8-methylquinoline.

-

Oxidation of Methylquinolines

A straightforward and widely used method for the synthesis of quinoline aldehydes is the oxidation of the corresponding methylquinolines. The methyl group, being activated by the aromatic ring, can be selectively oxidized to an aldehyde under controlled conditions. Selenium dioxide (SeO₂) has been a classical reagent for this transformation.

Causality in Experimental Design: Selenium dioxide is a specific oxidizing agent for allylic and benzylic C-H bonds. The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures. The choice of solvent can influence the reaction rate and selectivity. While effective, the toxicity of selenium compounds necessitates careful handling and disposal. Modern methods often employ more environmentally benign oxidants and catalytic systems.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylquinoline

This protocol describes the oxidation of 2-methylquinoline (quinaldine) to quinoline-2-carboxaldehyde.

-

Materials: 2-Methylquinoline (1.0 mmol), selenium dioxide (1.1 mmol), dioxane (10 mL), water (0.5 mL).

-

Procedure:

-

In a round-bottom flask, dissolve selenium dioxide in a mixture of dioxane and water with gentle heating.

-

Add 2-methylquinoline to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the precipitated selenium metal.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford quinoline-2-carboxaldehyde.

-

Other Notable Synthetic Methods

Several other named reactions have been adapted or are inherently suitable for the synthesis of quinoline aldehydes:

-

The Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols. Consequently, it can be applied to hydroxyquinolines to introduce a formyl group adjacent to the hydroxyl group[9]. The reaction typically employs chloroform in a basic solution.

-

The Sommelet Reaction: This reaction provides a method to convert benzylic halides to aldehydes using hexamine[10]. Therefore, a (chloromethyl)quinoline can be converted to the corresponding quinoline aldehyde.

Modern Frontiers in Quinoline Aldehyde Synthesis

While the classical methods remain valuable, contemporary research focuses on developing more efficient, selective, and environmentally friendly synthetic routes. These modern approaches often utilize advanced catalytic systems and novel reaction conditions.

-

C-H Activation/Formylation: Direct C-H formylation of the quinoline ring is a highly atom-economical approach. Recent developments include electrochemical methods that use methanol as the formyl source, avoiding the need for harsh reagents[11].

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many of the classical quinoline syntheses, including the Friedländer and Doebner-von Miller reactions, often leading to higher yields and shorter reaction times[12][13].

-

Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), reusable catalysts, and milder reaction conditions are central to modern synthetic strategies for quinoline aldehydes, aligning with the principles of sustainable chemistry[12].

Data-Driven Comparison of Synthetic Methodologies

To aid researchers in selecting the most appropriate synthetic strategy, the following table summarizes key parameters for the discussed methods.

| Synthetic Method | Starting Materials | Key Reagents & Conditions | Typical Yields (%) | Key Advantages & Limitations |

| Friedländer Synthesis | o-Aminobenzaldehyde, Active Methylene Compound | Base or Acid Catalyst, Reflux | 60-90% | Advantages: High convergence, good yields. Limitations: Availability of substituted o-aminobenzaldehydes. |

| Vilsmeier-Haack Reaction | N-Arylacetamide | DMF, POCl₃, Heat | 50-80% | Advantages: Direct route to 2-chloro-3-formylquinolines, versatile intermediate. Limitations: Harsh reagents, can have regioselectivity issues. |

| SeO₂ Oxidation | Methylquinoline | Selenium Dioxide, Dioxane, Reflux | 40-70% | Advantages: Direct oxidation of readily available methylquinolines. Limitations: Toxicity of selenium reagents, potential for over-oxidation. |

| Reimer-Tiemann Reaction | Hydroxyquinoline | Chloroform, Base, Heat | Moderate | Advantages: Specific for ortho-formylation of hydroxyquinolines. Limitations: Limited to hydroxy-substituted quinolines, moderate yields. |

| Sommelet Reaction | (Halomethyl)quinoline | Hexamine, Water, Heat | 40-60% | Advantages: Mild conversion of benzylic-type halides to aldehydes. Limitations: Requires the synthesis of the halomethyl precursor. |

Conclusion

The journey of quinoline aldehydes, from their conceptual roots in the foundational discoveries of quinoline chemistry to the sophisticated synthetic methodologies of today, is a testament to the enduring power of organic synthesis. For the modern researcher, a deep understanding of both the classical named reactions and the emerging green and catalytic approaches is paramount. This guide has provided a comprehensive overview of the historical context, mechanistic principles, and practical execution of key synthetic strategies. By leveraging this knowledge, scientists and drug development professionals can continue to unlock the vast potential of quinoline aldehydes in creating novel molecules that will shape the future of medicine and materials science.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

- BenchChem. (2025). The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis. BenchChem.

- Helaja, J., et al. (2021).

- Skraup, Z. H. (1880). Eine neue Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- BenchChem. (2025).

- ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?

- ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.

- Google Patents. (n.d.). RU2217423C2 - Method for preparing quinoline carbaldehyde.

- Wikipedia. (n.d.). Quinoline.

- J&K Scientific LLC. (2025). Friedländer Synthesis.

- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.

- BenchChem. (2025). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.

- BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Combes, A. (1888). Sur la condensation des anilines avec les cétones et les aldéhydes. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142-144.

- ResearchGate. (n.d.). Skraup quinoline synthesis | Request PDF.

- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- MDPI. (2021).

- IUCr Journals. (n.d.). Quinoline-2-carbaldehyde.

- ResearchGate. (2025).

- Taylor & Francis. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.

- Taylor & Francis. (2022).

- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Advanced Journal of Chemistry, Section A. (2024).

- NEET coaching. (n.d.).

- ACS Publications. (2006).

- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Wikipedia. (n.d.). Sommelet reaction.

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 5-Chloroquinoline-8-carbaldehyde: A Technical Guide for Preclinical Investigation